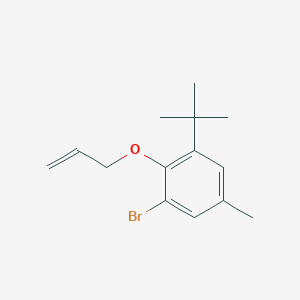
1-Bromo-3-tert-butyl-5-methyl-2-prop-2-enoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene is an organic compound that features a benzene ring substituted with a bromine atom, a tert-butyl group, a methyl group, and a prop-2-en-1-yloxy group
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene can be achieved through several synthetic routes. One common method involves the bromination of 3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the prop-2-en-1-yloxy group, using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or chemical resistance.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-en-1-yloxy group play crucial roles in its reactivity and binding affinity. For instance, the bromine atom can participate in halogen bonding interactions, while the prop-2-en-1-yloxy group can undergo metabolic transformations, leading to the formation of active metabolites .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene can be compared with similar compounds such as:
1-Bromo-3-tert-butylbenzene: Lacks the methyl and prop-2-en-1-yloxy groups, resulting in different reactivity and applications.
1-Bromo-3-tert-butyl-5-methylbenzene:
1-Bromo-3-tert-butyl-5-methyl-2-methoxybenzene: Contains a methoxy group instead of the prop-2-en-1-yloxy group, leading to variations in its reactivity and biological activity.
These comparisons highlight the unique structural features and properties of 1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
188021-38-7 |
|---|---|
Molekularformel |
C14H19BrO |
Molekulargewicht |
283.2 g/mol |
IUPAC-Name |
1-bromo-3-tert-butyl-5-methyl-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C14H19BrO/c1-6-7-16-13-11(14(3,4)5)8-10(2)9-12(13)15/h6,8-9H,1,7H2,2-5H3 |
InChI-Schlüssel |
UJUKEPIKYAKNKE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Br)OCC=C)C(C)(C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)OCC=C)C(C)(C)C |
Synonyme |
1-BROMO-3-(1,1-DIMETHYLETHYL)-5-METHYL-2-(PROP-2-EN-1-YLOXY)BENZENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















